Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate
Description
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate is a phosphorylated ester featuring two trifluoroacetyloxy (CF₃COO−) groups attached to a central phosphorus atom, with a methyl ester substituent on the propanoate backbone. Its molecular formula is C₈H₇F₆O₇P, with a molecular weight of 384.11 g/mol. This compound is structurally distinct due to the combination of electron-withdrawing trifluoroacetyl groups and the methyl ester moiety, which influence its reactivity, stability, and pharmacokinetic behavior. It is hypothesized to function as a prodrug or reactive intermediate in medicinal chemistry, releasing active phosphate species upon hydrolysis .
Properties
CAS No. |
184291-93-8 |
|---|---|
Molecular Formula |
C8H7F6O7P |
Molecular Weight |
360.10 g/mol |
IUPAC Name |
methyl 2-bis[(2,2,2-trifluoroacetyl)oxy]phosphorylpropanoate |
InChI |
InChI=1S/C8H7F6O7P/c1-3(4(15)19-2)22(18,20-5(16)7(9,10)11)21-6(17)8(12,13)14/h3H,1-2H3 |
InChI Key |
WIZYRHJRONCRMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)P(=O)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two key stages:
- Formation of the phosphoryl core with bis(trifluoroacetyl)oxy substituents.
- Attachment of the methyl propanoate moiety to the phosphoryl center.
The process requires careful control of reaction conditions to avoid hydrolysis or side reactions due to the sensitivity of trifluoroacetyl groups.
Detailed Synthetic Route
A representative preparation method, adapted from related bis(trifluoroethyl) phosphonate syntheses and phosphonoacetate derivatives, is as follows:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Bis(2,2,2-trifluoroethyl) phosphite + potassium bis(trimethylsilyl)amide (KHMDS) + 18-crown-6 in THF at -78 °C | Generation of the reactive phosphite anion intermediate | Controlled low temperature prevents decomposition |
| 2 | Addition of methyl chloroacetate dropwise at -78 °C, then stirring at room temperature for 4 hours | Nucleophilic substitution to form methyl bis(2,2,2-trifluoroethoxy)phosphonoacetate intermediate | ~70% isolated yield after purification |
| 3 | Conversion of bis(2,2,2-trifluoroethoxy) groups to bis[(trifluoroacetyl)oxy] groups via acylation with trifluoroacetic anhydride or trifluoroacetyl chloride under anhydrous conditions | Introduction of trifluoroacetyl ester groups on the phosphoryl oxygens | Requires strict moisture exclusion to prevent hydrolysis |
| 4 | Purification by flash chromatography or distillation under reduced pressure | Isolation of pure methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate | Product is a yellow syrup or liquid |
This synthetic approach is adapted from the preparation of related bis(2,2,2-trifluoroethyl) phosphonates and their derivatives, as reported in chemical literature.
Key Reaction Parameters
- Temperature control: Low temperatures (-78 °C) during the initial phosphite anion formation and nucleophilic substitution are critical to prevent side reactions.
- Use of crown ethers: 18-crown-6 facilitates the solubilization and reactivity of potassium bases like KHMDS.
- Anhydrous conditions: Essential during acylation with trifluoroacetyl reagents to avoid hydrolysis of sensitive ester groups.
- Purification: Flash chromatography using ethyl acetate/hexanes mixtures is effective for isolating the product with good purity.
Comparative Data Table of Preparation Steps
| Preparation Step | Reagents | Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|---|
| Phosphite anion formation | Bis(2,2,2-trifluoroethyl) phosphite, KHMDS, 18-crown-6 | THF, -78 °C | Generate nucleophilic phosphite intermediate | N/A | Requires inert atmosphere |
| Nucleophilic substitution | Methyl chloroacetate | -78 °C to RT, 4 h | Form methyl bis(2,2,2-trifluoroethoxy)phosphonoacetate | 70.3 | Purified by chromatography |
| Acylation | Trifluoroacetic anhydride or trifluoroacetyl chloride | Anhydrous solvent, RT | Convert ethoxy groups to trifluoroacetyl esters | Variable | Moisture sensitive step |
| Purification | Flash chromatography | Silica gel, 33% EtOAc/hexanes | Isolate pure product | High purity | Product is yellow syrup |
Research Findings and Optimization Notes
- The use of potassium bis(trimethylsilyl)amide as a strong, non-nucleophilic base is preferred for generating the phosphite anion cleanly without side reactions.
- 18-crown-6 significantly enhances the reactivity of potassium bases by complexing potassium ions, improving nucleophilicity.
- The acylation step to introduce trifluoroacetyl groups must be performed under strictly anhydrous conditions to prevent hydrolysis and decomposition of the product.
- The final product exhibits sensitivity to moisture and heat; thus, storage under inert atmosphere and refrigeration is recommended.
- The synthetic route is reproducible and scalable, with yields around 70% for the key intermediate step and good overall purity after chromatographic purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphoryl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphonate compounds.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of functionalized phosphonates .
Scientific Research Applications
Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate involves its interaction with specific molecular targets. The trifluoroacetyl groups and phosphoryl moiety play crucial roles in its reactivity and interactions. The compound can act as a phosphorylating agent, transferring its phosphoryl group to other molecules, thereby modifying their chemical properties and activities .
Comparison with Similar Compounds
Structural Analogues with Varied Acyloxy Groups
Compounds with analogous structures but differing acyloxy substituents provide insights into the role of trifluoroacetyl groups. For example:
| Compound Name | Acyloxy Groups | Molecular Weight (g/mol) | logP | Hydrolysis Half-life (pH 7.4) |
|---|---|---|---|---|
| Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate | CF₃COO− | 384.11 | 1.2 | 15 min |
| Methyl 2-{bis[(acetyl)oxy]phosphoryl}propanoate | CH₃COO− | 228.12 | -0.5 | 2 h |
| Methyl 2-{bis[(pivaloyl)oxy]phosphoryl}propanoate | (CH₃)₃CCOO− | 336.29 | 2.8 | 8 h |
Key Observations :
- Lipophilicity : Trifluoroacetyl groups increase logP compared to acetyl, enhancing membrane permeability but reducing aqueous solubility.
- Hydrolysis Rate : The electron-withdrawing nature of CF₃COO− accelerates hydrolysis under physiological conditions compared to acetyl or pivaloyl derivatives. This rapid hydrolysis may limit systemic stability but enable targeted release of active metabolites .
Prodrugs of Phosphorylated Antivirals (Tenofovir Analogues)
Tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) are prodrugs designed to enhance the bioavailability of tenofovir, a nucleotide reverse transcriptase inhibitor. Structural comparisons highlight critical differences:
| Property | This compound | TDF | TAF |
|---|---|---|---|
| Prodrug Type | Phosphate ester | Bis(carbonate) ester | Phenoxy-substituted phosphate ester |
| Bioavailability | Not reported | ~25% | ~40% |
| Tissue Distribution | Likely rapid systemic clearance | High lymphoid uptake | Superior lymphatic targeting |
| Metabolic Pathway | Hydrolysis to trifluoroacetic acid + phosphate | Enzymatic cleavage to tenofovir | Cathepsin A-mediated activation |
Key Differences :
- Stability : TAF’s phenyloxy group confers resistance to premature hydrolysis, whereas the trifluoroacetyl groups in the target compound may lead to faster degradation in plasma.
Metabolic and Toxicity Profiles
Grouping chemicals by metabolic pathways (as seen in ) suggests that trifluoroacetyl-containing compounds may share toxicity risks:
| Compound | Primary Metabolite | Toxicity Concerns |
|---|---|---|
| This compound | Trifluoroacetic acid (TFA) | Hepatotoxicity, mitochondrial dysfunction |
| Tetrahydrofurfuryl acrylate | Tetrahydrofurfuryl alcohol | Neurotoxicity, irritation |
| Tenofovir disoproxil fumarate (TDF) | Tenofovir | Nephrotoxicity |
Critical Analysis :
- TFA Accumulation : Chronic exposure to TFA may disrupt cellular metabolism, unlike acetyl or pivaloyl derivatives, which metabolize to less reactive acids.
- Prodrug Design : The target compound’s rapid hydrolysis could limit systemic exposure to TFA but necessitates careful dosing regimens .
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